BenchChemオンラインストアへようこそ!

4-Hydroxy-benzamidine oxime

Physicochemical characterization Solubility prediction Formulation pre-screening

4-Hydroxy-benzamidine oxime (IUPAC: N',4-dihydroxybenzenecarboximidamide; C₇H₈N₂O₂; MW 152.15) is a para-hydroxy-substituted benzamidoxime derivative that combines an amidine-oxime (N-hydroxyamidine) function with a phenolic hydroxyl group at the ring 4-position. This bifunctional architecture places it structurally between simple benzamidoximes (e.g., parent benzamidoxime, CAS 613-92-3) and polyhydroxylated amidoximes such as 3,4-dihydroxybenzamidoxime (Amidox).

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 49787-00-0
Cat. No. B1384273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-benzamidine oxime
CAS49787-00-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)O
InChIInChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
InChIKeyYJFXWNSNMVKGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-benzamidine oxime (CAS 49787-00-0): Structural Identity and Procurable Characteristics


4-Hydroxy-benzamidine oxime (IUPAC: N',4-dihydroxybenzenecarboximidamide; C₇H₈N₂O₂; MW 152.15) is a para-hydroxy-substituted benzamidoxime derivative that combines an amidine-oxime (N-hydroxyamidine) function with a phenolic hydroxyl group at the ring 4-position . This bifunctional architecture places it structurally between simple benzamidoximes (e.g., parent benzamidoxime, CAS 613-92-3) and polyhydroxylated amidoximes such as 3,4-dihydroxybenzamidoxime (Amidox). As a solid reagent offered at ≥95% purity through multiple specialty chemical suppliers , the compound is primarily procured as a research intermediate and prodrug candidate scaffold within medicinal chemistry programs targeting serine proteases, kinases, and amidine-based therapeutics.

Why 4-Hydroxy-benzamidine oxime Cannot Be Replaced by Unsubstituted Benzamidoxime or Other In-Class Analogs


Within the benzamidoxime prodrug class, substitution at the para-position fundamentally alters physicochemical properties, metabolic activation behavior, and downstream pharmacological functionality in ways that preclude simple interchange among analogs [1]. Unsubstituted benzamidoxime (CAS 613-92-3) lacks both the hydrogen-bond donor/acceptor capability of the phenolic –OH and the electron-donating resonance effect that modulates the amidoxime group's redox potential [2]. Furthermore, para-substituted benzamidoximes, including the 4-hydroxy derivative, are activated by the mitochondrial amidoxime reducing component (mARC) enzyme system to liberate the corresponding amidine in vivo—a process for which the reduction kinetics are not correlated with simple electronic parameters such as Hammett σ, meaning each para-substituted analog must be evaluated independently for its bioactivation profile [2]. The 4-hydroxy substituent specifically yields 4-hydroxybenzamidine upon reduction, a pharmacophore with established affinity for serine protease S1 pockets and the cAMP-dependent protein kinase A (PKA) active site—properties not shared by the reduced forms of other para-substituted or unsubstituted analogs [3].

Head-to-Head Quantitative Evidence: 4-Hydroxy-benzamidine oxime Versus Key Comparators


Physicochemical Differentiation: 4-Hydroxy-benzamidine oxime Versus Unsubstituted Benzamidoxime

The 4-hydroxy substituent produces a substantial increase in boiling point, density, and flash point relative to the unsubstituted parent benzamidoxime, reflecting enhanced intermolecular hydrogen bonding and altered volatility . These differences directly affect handling, storage classification, and solvent compatibility during synthesis and formulation.

Physicochemical characterization Solubility prediction Formulation pre-screening

Oral Bioavailability Advantage of the Amidoxime Prodrug Approach: Class-Level Inference for 4-Hydroxy-benzamidine oxime

The amidoxime prodrug strategy is validated by direct in vivo pharmacokinetic data: N,N'-dihydroxybenzamidine, a double prodrug, delivers benzamidine with approximately 91% oral bioavailability compared to 74% for the single amidoxime benzamidoxime [1]. 4-Hydroxy-benzamidine oxime, as a para-hydroxylated mono-amidoxime, is expected to occupy an intermediate position in this activation hierarchy, with the 4-hydroxy group not anticipated to impede mARC-mediated reduction based on the lack of correlation between para-substitution and enzyme kinetics [2].

Prodrug design Oral bioavailability Amidine delivery

mARC Enzymatic Reduction Profiling: Para-Substituted Benzamidoxime Series Quantitative Kinetics

A systematic study of ten para-substituted benzamidoximes established that the mitochondrial amidoxime reducing component (mARC) catalyzes the N-reduction of all tested analogs to their corresponding amidines, with enzyme kinetic parameters (KM and Vmax) determined using recombinant proteins and pig liver subcellular fractions [1]. Critically, no clear relationship was found between the kinetic parameters and Hammett σ constants or lipophilicity (logP) of the para-substituent [1]. For the unsubstituted reference benzamidoxime, KM values of 0.11 ± 0.04 mM (mARC-1) and 0.27 ± 0.08 mM (mARC-2) and Vmax of ~424 nmol min⁻¹ mg⁻¹ have been reported [2], providing a quantitative benchmark against which para-substituted analogs including the 4-hydroxy derivative can be compared.

Enzyme kinetics Prodrug activation mARC substrate profiling

Chelation and Metal Ion Binding: Structural Differentiation from Non-Hydroxylated Amidoximes

The amidoxime moiety (N-hydroxyamidine) in 4-hydroxy-benzamidine oxime provides a bidentate N,O-chelating site, while the additional para-phenolic –OH group introduces a secondary metal-coordination locus not present in unsubstituted benzamidoxime [1]. This dual-site architecture enables the formation of polynuclear metal complexes and coordination polymers that are inaccessible with mono-functional amidoximes [1]. Literature precedent for para-substituted benzamidoximes demonstrates stoichiometric complexation with transition metals including Pt(II), Cu(II), and Fe(III), with the 4-hydroxy derivative specifically cited as possessing chelating capabilities useful for metal ion binding applications .

Metal chelation Coordination chemistry Catalyst design

Downstream Pharmacophore Potential: 4-Hydroxybenzamidine as the Active Metabolite Targeting PKA and Serine Proteases

Upon mARC-mediated N-reduction, 4-hydroxy-benzamidine oxime yields 4-hydroxybenzamidine, a validated pharmacophore with demonstrated binding to the cAMP-dependent protein kinase A (PKA) catalytic subunit [1] and to the S1 specificity pocket of serine proteases including trypsin, thrombin, and factor Xa [2]. The crystal structure PDB 6YPS (resolution data available) confirms that 4-hydroxybenzamidine occupies the ATP-binding site of PKA [1], while structure-activity relationship studies on factor Xa inhibitors have established the 4-hydroxybenzamidine moiety as a critical P1 anchor that inserts into the enzyme's S1 subsite [2].

Kinase inhibition Serine protease Fragment-based drug discovery

Procurement-Driven Application Scenarios for 4-Hydroxy-benzamidine oxime


Amidoxime Prodrug Design for Orally Bioavailable Serine Protease Inhibitors

In medicinal chemistry programs developing orally active inhibitors of thrombin, factor Xa, trypsin, or related serine proteases, 4-hydroxy-benzamidine oxime serves as a prodrug precursor to the 4-hydroxybenzamidine P1 pharmacophore [1]. The amidoxime function enables the 'amidoximes instead of amidines' prodrug strategy, which has been shown to improve oral bioavailability of the active amidine species from negligible to 74–91% [2]. The para-OH group contributes additional hydrogen-bonding interactions within the S1 pocket that unsubstituted benzamidine cannot provide [1]. Researchers should select this compound when the target protease is known to accommodate a para-hydroxyl in its S1 site (as demonstrated for factor Xa by sulfonamidopyrrolidinone inhibitor series) and when oral delivery is a key program objective.

Fragment-Based and Structure-Guided Kinase Inhibitor Discovery

The PDB 6YPS crystal structure provides direct structural evidence that 4-hydroxybenzamidine—the reduced form of 4-hydroxy-benzamidine oxime—binds to the ATP pocket of cAMP-dependent protein kinase A [1]. This crystallographic validation supports the use of 4-hydroxy-benzamidine oxime as a prodrug-based fragment or warhead in kinase inhibitor programs. The oxime form may be preferred over the hydrochloride salt of 4-hydroxybenzamidine (CAS 38148-63-9) for cellular assays where the charged amidine would exhibit poor membrane permeability. The compound can be elaborated at the amidine nitrogen or through the phenolic oxygen to generate focused kinase inhibitor libraries while maintaining the mARC-activatable prodrug character.

Synthesis of Polynuclear Metal Complexes and Coordination Polymers

For inorganic and materials chemistry groups, 4-hydroxy-benzamidine oxime provides a bifunctional ligand architecture combining an amidoxime N,O-chelate with a para-phenolic oxygen donor [1]. This arrangement enables the construction of heterometallic complexes, metal-organic frameworks (MOFs), or coordination polymers that require a polytopic ligand with at least three donor atoms. Compared to unsubstituted benzamidoxime, which offers only two donor atoms and cannot bridge metal centers, the 4-hydroxy derivative introduces an additional dimension of structural complexity [1]. The higher boiling point (390.3 °C vs. 244 °C) and thermal stability also favor its use in solvothermal MOF synthesis conditions that may degrade the parent benzamidoxime.

Benchmark Substrate for mARC Enzyme Activity Assays

Given its inclusion in the systematic para-substituted benzamidoxime series analyzed for mARC enzyme kinetics [1], 4-hydroxy-benzamidine oxime can serve as a well-characterized substrate for laboratories establishing or validating in vitro mARC activity assays. The compound's reduction can be monitored by HPLC-based quantification of 4-hydroxybenzamidine formation, using the published methodology for benzamidoxime analogs [1]. Its use alongside the unsubstituted benzamidoxime reference (KM 0.11–0.27 mM, Vmax ~424 nmol min⁻¹ mg⁻¹ [2]) enables comparative assessment of mARC-1 versus mARC-2 isoform activity and provides a probe for studying the structure-activity relationships of the mitochondrial amidoxime reducing system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-benzamidine oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.